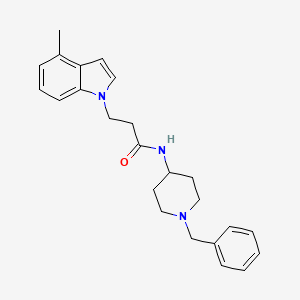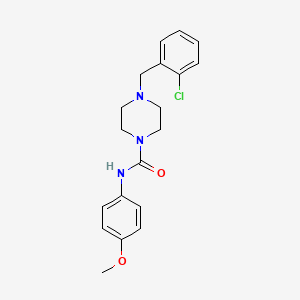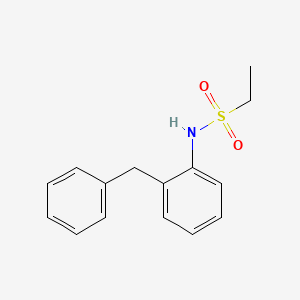
2-(allylthio)-N-4-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-N-4-pyridinylbenzamide, also known as ABT-751, is a novel anticancer agent that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-(allylthio)-N-4-pyridinylbenzamide binds to the colchicine binding site of tubulin, which is a protein that makes up microtubules. Microtubules are responsible for the organization of the cytoskeleton and are critical for cell division. By binding to the colchicine binding site, 2-(allylthio)-N-4-pyridinylbenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(allylthio)-N-4-pyridinylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits tumor growth in mouse models of breast, lung, colon, ovarian, and prostate cancer. 2-(allylthio)-N-4-pyridinylbenzamide has also been shown to be well-tolerated in animal models.
实验室实验的优点和局限性
One advantage of 2-(allylthio)-N-4-pyridinylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. Another advantage is that it has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile in humans. One limitation of 2-(allylthio)-N-4-pyridinylbenzamide is that its synthesis yield is relatively low, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of 2-(allylthio)-N-4-pyridinylbenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in targeted drug delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(allylthio)-N-4-pyridinylbenzamide's anticancer effects and to optimize its synthesis yield.
Conclusion:
In conclusion, 2-(allylthio)-N-4-pyridinylbenzamide is a promising anticancer agent that has shown efficacy against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. 2-(allylthio)-N-4-pyridinylbenzamide has several advantages, including its broad-spectrum activity and favorable safety profile, but also has limitations, such as its low synthesis yield. Future research directions for 2-(allylthio)-N-4-pyridinylbenzamide include investigating its efficacy in combination with other anticancer agents and optimizing its synthesis yield.
合成方法
The synthesis of 2-(allylthio)-N-4-pyridinylbenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with allylthiol in the presence of a palladium catalyst to yield 2-(allylthio)-4-bromo-2'-fluorobenzonitrile. This compound is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to yield 2-(allylthio)-N-4-pyridinylbenzamide. The overall yield of the synthesis is around 20%.
科学研究应用
2-(allylthio)-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. 2-(allylthio)-N-4-pyridinylbenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer.
属性
IUPAC Name |
2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIYSBRBIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)